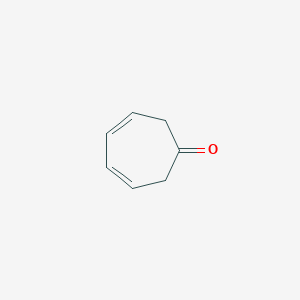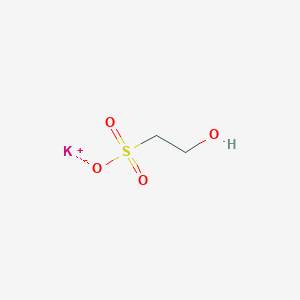![molecular formula C14H13NO2 B072301 1-[4-(4-Aminophenoxy)phenyl]ethanone CAS No. 1215-98-1](/img/structure/B72301.png)
1-[4-(4-Aminophenoxy)phenyl]ethanone
Overview
Description
"1-[4-(4-Aminophenoxy)phenyl]ethanone" is a compound that has been studied for its role in various chemical processes and reactions. It serves as an important intermediate in the synthesis of other complex molecules.
Synthesis Analysis
- A new photoremovable protecting group for carboxylic acids, closely related to "1-[4-(4-Aminophenoxy)phenyl]ethanone", was introduced, demonstrating the versatility of this class of compounds in synthesis (Atemnkeng et al., 2003).
- Another study focused on the synthesis of derivatives of "1-[4-(4-Aminophenoxy)phenyl]ethanone", highlighting its utility in creating new chemical entities with potential antimicrobial activity (Dave et al., 2013).
Molecular Structure Analysis
- The molecular structures of compounds similar to "1-[4-(4-Aminophenoxy)phenyl]ethanone" were reported, showcasing their asymmetric units and crystal systems, which provide insights into the molecular architecture of this class of compounds (Ajibade et al., 2021).
Chemical Reactions and Properties
- A study on a compound structurally related to "1-[4-(4-Aminophenoxy)phenyl]ethanone" detailed its reaction with various aldehydes and the formation of new derivatives, highlighting the chemical reactivity of this class of compounds (Patel et al., 2011).
Physical Properties Analysis
- An investigation into the physical properties of polymers derived from a similar compound provided insights into the glass transition temperatures and thermal properties, illustrating the material characteristics of derivatives of "1-[4-(4-Aminophenoxy)phenyl]ethanone" (Okabe & Morikawa, 2010).
Chemical Properties Analysis
- The study of Schiff base derivatives of a related compound revealed superior fluorescence properties, indicating the potential of "1-[4-(4-Aminophenoxy)phenyl]ethanone" derivatives in fluorescence applications (Liang et al., 2013).
Scientific Research Applications
Synthesis and Antimicrobial Activity :
- Patel et al. (2011) synthesized derivatives of 1-[4-(4-Aminophenoxy)phenyl]ethanone and evaluated their antimicrobial activities against Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011).
- In a similar study, Patel and Patel (2012) synthesized chalcone derivatives and assessed their antimicrobial properties (Patel & Patel, 2012).
Anti-Inflammatory Activity :
- Singh et al. (2020) studied phenyl dimer compounds, including derivatives of 1-[4-(4-Aminophenoxy)phenyl]ethanone, for their anti-inflammatory activities in vivo using Wistar strain albino rats (Singh, Dowarah, Tewari, & Geiger, 2020).
Photoremovable Protecting Group for Carboxylic Acids :
- Atemnkeng et al. (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group for carboxylic acids, showcasing its utility in organic synthesis (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Cancer Drug Targeting :
- Kashishian et al. (2003) identified a new class of protein kinase inhibitor, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, targeting DNA-dependent protein kinase (DNA-PK), indicating its potential in cancer treatment (Kashishian, Douangpanya, Clark, Schlachter, Eary, Schiro, Huang, Burgess, Kesicki, & Halbrook, 2003).
Corrosion Inhibition :
- Hegazy et al. (2012) evaluated Schiff bases including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone for their corrosion inhibition efficiency for carbon steel in hydrochloric acid (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Safety and Hazards
The safety information available indicates that “1-[4-(4-Aminophenoxy)phenyl]ethanone” may cause eye irritation and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[4-(4-aminophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPBSWDPJYOIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966655 | |
| Record name | 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Aminophenoxy)phenyl]ethanone | |
CAS RN |
5228-15-9 | |
| Record name | 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-[4-(4-Aminophenoxy)phenyl]ethanone in the synthesis of antimicrobial compounds?
A1: 1-[4-(4-Aminophenoxy)phenyl]ethanone serves as a crucial building block in a multi-step synthesis of compounds with potential antimicrobial activity. [, , , ] It is first reacted with 4-nitrotoluene-2-sulfonyl chloride to yield N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide. This intermediate is then further modified to introduce diverse chemical moieties, ultimately leading to a series of 2-methyl-5-nitro-N-(4-(3-substituted-phenoxy)phenyl)benzenesulfonamide derivatives.
Q2: What types of antimicrobial compounds have been synthesized using 1-[4-(4-Aminophenoxy)phenyl]ethanone as a starting material?
A2: Research has demonstrated the use of 1-[4-(4-Aminophenoxy)phenyl]ethanone in synthesizing 2-methyl-5-nitro-N-(4-(3-substituted-phenoxy)phenyl)benzenesulfonamide derivatives containing various heterocyclic rings, known for their potential biological activities. These include:
- Tetrahydropyrimidine derivatives: [] These compounds were synthesized by condensing the intermediate chalcone derivatives with urea in the presence of dilute hydrochloric acid.
- Benzothiazepine derivatives: [] These compounds were synthesized by reacting the intermediate chalcone derivatives with 2-aminobenzenethiol.
- Dihydroisoxazole derivatives: [] These compounds were synthesized by reacting the intermediate chalcone derivatives with hydroxylamine hydrochloride.
Q3: What antimicrobial species have been tested against the synthesized compounds, and what were the results?
A3: The synthesized compounds were tested for their antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. [, , , ] The specific results of these assays, such as minimum inhibitory concentrations (MIC), have not been detailed in the provided abstracts. Further investigation into the published articles is needed for a comprehensive understanding of the antimicrobial efficacy of these compounds.
Q4: How is 1-[4-(4-Aminophenoxy)phenyl]ethanone synthesized?
A4: 1-[4-(4-Aminophenoxy)phenyl]ethanone is synthesized by reacting 4-chloroaniline with 1-(4-hydroxyphenyl)ethanone. [, , , ] This reaction utilizes 1-naphthonic acid and copper metal as catalysts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


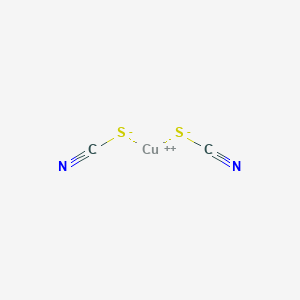
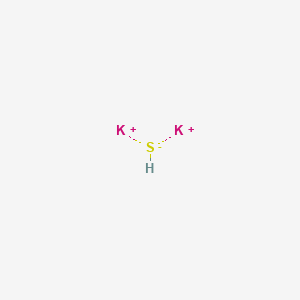
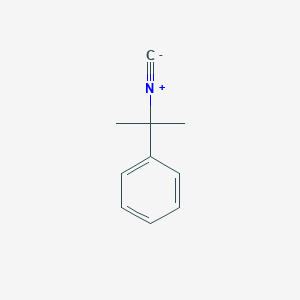
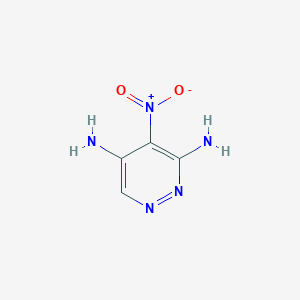
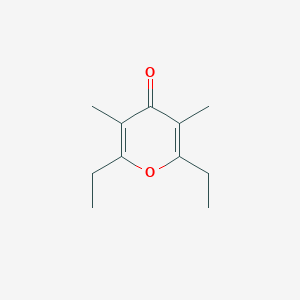

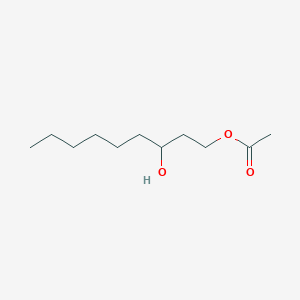
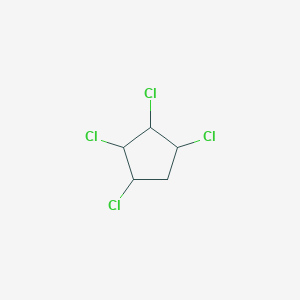
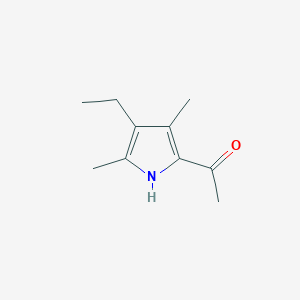
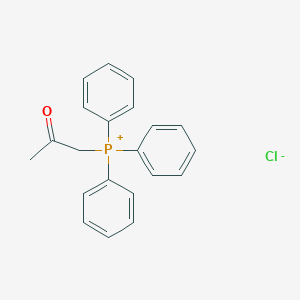
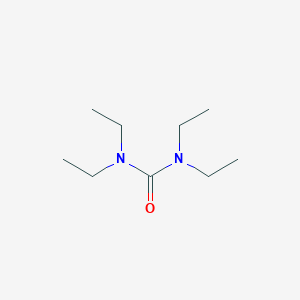
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
